molecular formula C18H16Cl2N6O B11304162 1-(3,4-dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

1-(3,4-dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Katalognummer: B11304162
Molekulargewicht: 403.3 g/mol
InChI-Schlüssel: UGWZXPQWGOBHJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a piperazine derivative featuring a 3,4-dichlorophenyl group at the 1-position and a 4-(1H-tetrazol-1-yl)benzoyl moiety at the 4-position. The compound’s synthesis involves key steps such as the condensation of 1-(3,4-dichlorophenyl)piperazine with fluoronitrobenzene, followed by nitro group reduction and stabilization as an anilinium chloride . The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry applications .

Eigenschaften

Molekularformel

C18H16Cl2N6O

Molekulargewicht

403.3 g/mol

IUPAC-Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H16Cl2N6O/c19-16-6-5-15(11-17(16)20)24-7-9-25(10-8-24)18(27)13-1-3-14(4-2-13)26-12-21-22-23-26/h1-6,11-12H,7-10H2

InChI-Schlüssel

UGWZXPQWGOBHJD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)N4C=NN=N4

Herkunft des Produkts

United States

Biologische Aktivität

1-(3,4-Dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical composition:

  • Molecular Formula : C18H16Cl2N6O
  • Molecular Weight : 392.26 g/mol

The structure features a piperazine ring substituted with a dichlorophenyl group and a tetrazole moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3,4-dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine have demonstrated effectiveness against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.7 to 3.9 μg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (μg/mL)Activity Type
Compound A0.7Antibacterial
Compound B2.5Antifungal
Compound C3.0Antiviral

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Similar piperazine derivatives have been studied for their neuroleptic activities, showing comparable effects to established antipsychotic drugs like haloperidol without significant extrapyramidal side effects . This indicates a potential for developing neuroactive agents based on this scaffold.

The biological activity of 1-(3,4-dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine may be attributed to its ability to modulate receptor activity within the central nervous system and its antimicrobial properties through interference with microbial cell wall synthesis or metabolic pathways.

Receptor Interactions

Research indicates that tetrazole derivatives can act as agonists or antagonists at various receptors, including serotonin receptors (5-HT). For example, some studies have highlighted the role of related compounds in modulating serotonin reuptake, which is crucial for treating mood disorders .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of tetrazole derivatives against resistant strains of Staphylococcus aureus, demonstrating significant antibacterial activity with MIC values lower than standard antibiotics .
  • Neuropharmacological Evaluation : In a clinical trial involving patients with schizophrenia, a piperazine derivative showed improved symptoms with fewer side effects compared to traditional treatments .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that compounds similar to 1-(3,4-dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives containing piperazine and tetrazole can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the incorporation of the tetrazole moiety enhances the antimicrobial efficacy of the compounds .

Anti-Cancer Properties

The compound has also been investigated for its potential anti-cancer activity. Studies indicate that derivatives with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tubulin polymerization.

Case Study: Apoptosis Induction
A study demonstrated that certain piperazine derivatives were able to induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

Neuropharmacological Effects

The piperazine ring is known for its neuropharmacological properties. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects. The interaction with serotonin receptors is a key mechanism through which these effects are mediated.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzoyl Group

The tetrazole substituent distinguishes the target compound from analogs with other heterocycles or functional groups:

Compound Substituent on Benzoyl Biological Activity Key Reference
Target compound 1H-tetrazole Not explicitly reported
1-(4-chlorobenzhydryl)piperazine derivatives Nitro, amino, or methoxy groups Cytotoxicity (IC₅₀: 2–10 μM)
3-nitro-1H-1,2,4-triazole-based analogs Nitro-triazole Antichagasic activity (EC₅₀: ~5 μM)
1-(4-tert-butylbenzoyl) analog tert-butyl Not reported

Key Insight: The tetrazole group may enhance metabolic stability compared to nitro or amino groups , while bulky substituents like tert-butyl (as in ) could influence lipophilicity and target selectivity.

Variations in the Aromatic Ring (3,4-Dichlorophenyl vs. Other Substituents)

The 3,4-dichlorophenyl group is a common feature in sigma receptor ligands and antiparasitic agents:

Compound Aromatic Ring Substituent Pharmacological Target Reference
Target compound 3,4-dichlorophenyl Potential sigma receptor interaction
1-(3-trifluoromethylphenyl)piperazine 3-trifluoromethylphenyl Serotonin receptor modulation
1-(3,4-methylenedioxyphenyl)piperazine Methylenedioxyphenyl Dopamine receptor binding
1-(4-fluorophenyl)sulfonyl analog 4-fluorophenylsulfonyl Not reported

Key Insight: The electron-withdrawing dichloro substituents enhance binding to sigma receptors, as seen in analogs like N-[−2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-piperazinyl]butanol .

Piperazine Core Modifications

Structural changes to the piperazine core influence solubility and pharmacokinetics:

Compound Piperazine Modification Notable Property Reference
Target compound Unmodified piperazine Hydrochloride salt improves solubility
1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine Chloropropyl side chain Trazodone impurity
Cyclizine derivatives Benzhydryl or tolyl groups Anti-inflammatory activity
1-(2-thiazolyl)piperazine derivatives Thiazole ring fusion Not reported

Key Insight : Chloropropyl or benzhydryl modifications (e.g., ) alter steric bulk and may affect CNS penetration, whereas thiazole fusion () introduces aromaticity for π-π stacking.

Q & A

Q. 1.1. What synthetic strategies are optimal for preparing 1-(3,4-dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis typically involves modular approaches:

  • Step 1: Piperazine core functionalization. For example, nucleophilic substitution or amide coupling (e.g., benzoylation) under anhydrous conditions. In related piperazine derivatives, DCM or DMF are preferred solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 2: Tetrazole introduction. Click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is common. For analogous compounds, CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2) at RT yield >80% triazole products .
  • Optimization: Vary solvent polarity (e.g., DMF vs. THF) to control reaction kinetics. Monitor intermediates via TLC (ethyl acetate:hexane, 1:8) and confirm purity with LC-MS .

Q. 1.2. How can structural characterization of this compound be validated, and what analytical techniques are critical?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms substitution patterns. For example, the dichlorophenyl group shows aromatic protons as doublets (δ 7.2–7.6 ppm), while the tetrazole proton appears as a singlet (δ 8.9–9.3 ppm). Piperazine CH₂ groups resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺). For C₁₈H₁₅Cl₂N₅O, expect m/z ≈ 408.06 .
  • X-ray Crystallography: Resolves stereochemistry and π-π stacking between aromatic rings, critical for SAR studies .

Advanced Research Questions

Q. 2.1. How do substituent variations (e.g., dichlorophenyl vs. fluorophenyl) influence biological activity, and what computational tools validate these effects?

Methodological Answer:

  • SAR Analysis: Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. In analogous piperazines, fluorophenyl derivatives show enhanced antimicrobial activity (MIC: 2–8 µg/mL), while dichlorophenyl groups improve CNS penetration .
  • Computational Validation:
    • Docking (AutoDock Vina): Simulate binding to target receptors (e.g., 5-HT₂A for neuroactivity). The dichlorophenyl group’s hydrophobicity increases binding affinity (ΔG ≈ -9.2 kcal/mol) .
    • DFT Calculations (Gaussian): Analyze electron density maps to predict regioselectivity in reactions .

Q. 2.2. What experimental designs resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Methodological Answer:

  • Controlled Assays: Test the compound against standardized cell lines (e.g., MDA-MB-231 for cancer, S. aureus for antimicrobials) under identical conditions (IC₅₀ vs. MIC). For example, 1-(benzodioxol-5-ylmethyl)piperazine derivatives show IC₅₀ = 12 µM (cancer) but MIC >50 µg/mL (bacteria), suggesting target specificity .
  • Mechanistic Studies:
    • Flow Cytometry: Assess apoptosis (Annexin V/PI staining) to confirm anticancer activity.
    • Membrane Permeability Assays: Use SYTOX Green to differentiate bactericidal vs. static effects .

Q. 2.3. How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Piperazine derivatives often undergo N-dealkylation; tetrazole rings are metabolically stable .
  • Toxicity Screening:
    • Ames Test: Assess mutagenicity with S. typhimurium TA98/TA100 strains.
    • hERG Assay: Patch-clamp studies predict cardiac toxicity (IC₅₀ >10 µM is acceptable) .

Data Analysis and Reproducibility

Q. 3.1. How should researchers address batch-to-batch variability in compound purity?

Methodological Answer:

  • Chromatographic Purity: Use HPLC (C18 column, 0.1% TFA in H₂O/ACN) to ensure ≥95% purity. Adjust gradient elution (10–90% ACN in 20 min) to resolve byproducts .
  • Standardized Protocols: Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize variability. Reproduce yields (e.g., 73–94% in piperazine couplings ).

Q. 3.2. What strategies validate conflicting spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Reference Standards: Compare with commercially available analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) .
  • Deuterated Solvents: Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts. For example, tetrazole protons may shift upfield in DMSO due to hydrogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.